Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester
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Overview
Description
Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenecarbothioic acid moiety with a cyano group at the 4-position and an S-[2-(acetylamino)ethyl] ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester typically involves the reaction of benzenecarbothioic acid derivatives with appropriate reagents to introduce the cyano and S-[2-(acetylamino)ethyl] ester groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions can vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester include:
- Benzenecarbothioic acid, 4-cyano-, S-ethyl ester
- Benzenecarbothioic acid, 4-cyano-, S-methyl ester
Uniqueness
What sets this compound apart is its specific ester group, which can impart unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
850760-58-6 |
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Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
S-(2-acetamidoethyl) 4-cyanobenzenecarbothioate |
InChI |
InChI=1S/C12H12N2O2S/c1-9(15)14-6-7-17-12(16)11-4-2-10(8-13)3-5-11/h2-5H,6-7H2,1H3,(H,14,15) |
InChI Key |
DJMNLIXWOFOYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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